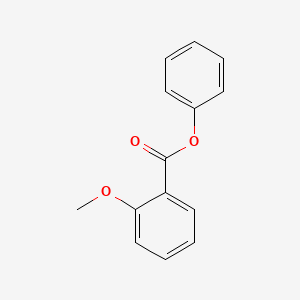

Phenyl 2-methoxybenzoate

説明

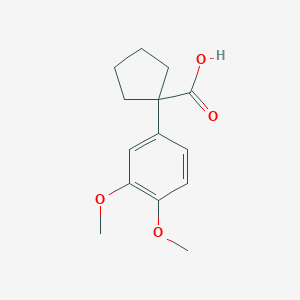

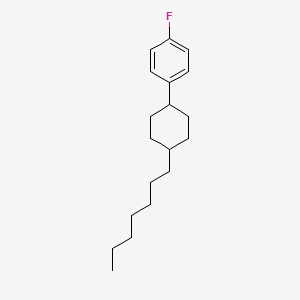

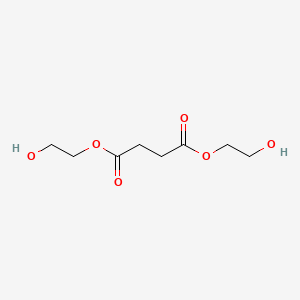

Phenyl 2-methoxybenzoate is a chemical compound with the linear formula C14H12O3 . It has a molecular weight of 228.25 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

Phenyl 2-methoxybenzoate contains a total of 30 bonds. There are 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 aromatic ether .

Physical And Chemical Properties Analysis

Phenyl 2-methoxybenzoate is a solid at room temperature . It should be stored in a dry environment .

科学的研究の応用

Synthesis and Pharmacological Properties

Phenyl 2-methoxybenzoate and its derivatives have been synthesized and evaluated for their pharmacological properties. For example, a study on the synthesis of polyhydroxylated 2-phenylbenzothiazoles, derived from methoxylated precursors including phenyl 2-methoxybenzoate, revealed their cytotoxic activities against human colon and mammary tumor cells. These compounds exhibit low micromolar IC50 values, indicating their potential as pharmacologically active agents (Stevens et al., 1994).

Environmental Analysis

Phenyl 2-methoxybenzoate is also relevant in environmental analysis. A sensitive method using on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry with peak focusing has been developed to measure concentrations of phenyl 2-methoxybenzoate and other environmental phenols in human milk. This method demonstrates the importance of monitoring environmental contaminants and their potential risks to human health, especially in vulnerable populations like breastfed infants (Ye et al., 2008).

Antioxidant Activity

Marine-derived compounds, including phenyl ether derivatives related to phenyl 2-methoxybenzoate, have shown significant antioxidant activities. For instance, compounds isolated from the fungus Aspergillus carneus exhibited strong antioxidant properties, comparable to those of ascorbic acid. This underscores the potential of phenyl 2-methoxybenzoate derivatives in developing new antioxidant agents (Lan-lan Xu et al., 2017).

Organic Synthesis

In organic synthesis, phenyl 2-methoxybenzoate plays a crucial role in the development of new chemical reactions. For example, the synthesis of benzimidazoles in high-temperature water was optimized using 1,2-phenylenediamine and benzoic acid, highlighting the versatility of phenyl 2-methoxybenzoate in facilitating organic transformations (Dudd et al., 2003).

Photoreversible Inhibition and Photoaffinity Labeling

Phenyl esters of 2-benzoylbenzoates, including derivatives of phenyl 2-methoxybenzoate, have been found to inhibit serine protease enzymes, such as chymotrypsin and thrombin. This illustrates the potential of phenyl 2-methoxybenzoate derivatives in the development of enzyme inhibitors for therapeutic applications (Jones & Porter, 1999).

Safety and Hazards

The safety information for Phenyl 2-methoxybenzoate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

Phenyl 2-methoxybenzoate is a chemical compound with the molecular formula C14H12O3 Some 2-methoxybenzamide derivatives have been reported to inhibit the hedgehog (hh) signaling pathway , which plays a crucial role in regulating embryonic development and maintaining homeostasis of adult tissues .

Mode of Action

If it acts similarly to other 2-methoxybenzamide derivatives, it may interact with the smoothened (smo) receptor in the hh signaling pathway . This interaction could potentially inhibit the pathway, leading to changes in cellular processes.

Biochemical Pathways

The hh signaling pathway could be a potential target . This pathway is crucial for many biological processes, including cell growth, differentiation, and tissue patterning. Inhibition of this pathway could lead to downstream effects on these processes.

特性

IUPAC Name |

phenyl 2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-13-10-6-5-9-12(13)14(15)17-11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRFQYZCMVMADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333722 | |

| Record name | Phenyl 2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 2-methoxybenzoate | |

CAS RN |

10268-71-0 | |

| Record name | Phenyl 2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

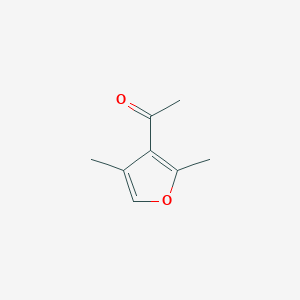

![3-Acetyl-2,7-dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1605136.png)

![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1605139.png)

![(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B1605140.png)